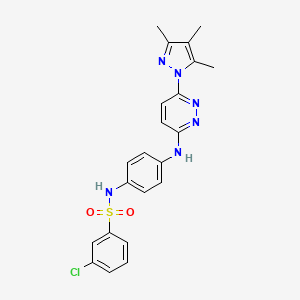

3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Description

3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine core linked to a substituted pyrazole moiety. This compound belongs to a class of sulfonamide-based molecules often explored for their biological activity, particularly as enzyme inhibitors or antimicrobial agents. Its structure integrates a chlorobenzene sulfonamide group, a phenylamino bridge, and a pyridazine ring substituted with a 3,4,5-trimethylpyrazole.

Properties

IUPAC Name |

3-chloro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O2S/c1-14-15(2)27-29(16(14)3)22-12-11-21(25-26-22)24-18-7-9-19(10-8-18)28-32(30,31)20-6-4-5-17(23)13-20/h4-13,28H,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZZPDHEVWXBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex compound with potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 469.0 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts .

The compound's biological activity can be attributed to its interaction with various biological targets, notably kinases involved in cell signaling pathways. Pyrazole derivatives have been extensively studied for their ability to inhibit specific kinases associated with cancer progression and inflammatory responses:

- Inhibition of Kinases : Pyrazole derivatives are known to inhibit multiple kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which play critical roles in tumorigenesis .

- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in cellular models .

Antitumor Activity

Several studies have documented the antitumor potential of pyrazole derivatives. For instance:

- Case Study : A study evaluated a series of pyrazole compounds for their cytotoxic effects against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 3.96 to 4.38 µM .

Anti-inflammatory Activity

Research has shown that certain pyrazole derivatives can reduce inflammation:

- In Vivo Studies : In a model of lipopolysaccharide (LPS)-induced neuroinflammation, compounds demonstrated a reduction in microglial activation and astrocyte proliferation, suggesting potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide can be contextualized against three closely related compounds from the evidence:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Structural Differences and Implications

Heterocyclic Core Variations: The target compound uses a pyridazine ring, while Compound 27 () employs a pyridine core. The pyrimidine core in the compound from introduces additional nitrogen atoms, which could alter electronic properties and solubility .

Substituent Modifications: The 3,4,5-trimethylpyrazole group in the target compound contrasts with the 4-butyl-3,5-dimethylpyrazole in Compound 25. Increased alkylation (butyl vs. methyl) may enhance lipophilicity but reduce solubility .

Linker Regions: The target compound’s phenylamino bridge differs from the ethylamino linker in ’s compound. Rigid aromatic linkers may restrict conformational flexibility, affecting binding to biological targets .

Q & A

Q. Key challenges :

- Low yield in coupling steps due to steric hindrance from the trimethylpyrazole group.

- Maintaining regioselectivity during pyridazine functionalization.

Basic: How is structural characterization performed for this compound?

Answer:

A combination of analytical techniques is required:

- NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridazine and sulfonamide groups) .

- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between the pyridazine and benzenesulfonamide planes (critical for target binding) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~500–550) .

Advanced: How can contradictory biological activity data between in vitro and in vivo studies be resolved?

Answer:

Contradictions may arise from:

- Pharmacokinetic variability : Poor solubility or metabolic instability (e.g., sulfonamide hydrolysis).

- Mitigation : Modify substituents (e.g., fluorination to enhance metabolic stability) or use prodrug strategies .

- Off-target effects : Screen against related receptors (e.g., carbonic anhydrase isoforms for sulfonamide off-target binding) .

- Assay conditions : Validate in vitro assays under physiologically relevant pH and redox conditions .

Example : A compound with similar pyridazine-sulfonamide structure showed 10x higher IC50 in serum-containing media due to protein binding .

Advanced: What strategies optimize selectivity for target proteins in structure-activity relationship (SAR) studies?

Answer:

| Substituent | Effect on Selectivity | Source |

|---|---|---|

| 3,4,5-Trimethylpyrazole | Enhances hydrophobic pocket binding | |

| Chloro (benzenesulfonamide) | Increases acidity (pKa ~8–9), improving H-bonding | |

| Pyridazine N-amination | Reduces off-target kinase inhibition |

Q. Methodology :

- Molecular docking : Simulate binding with target vs. decoy proteins (e.g., using AutoDock Vina).

- Alanine scanning mutagenesis : Identify key residues in the target binding pocket .

Advanced: How can reaction scalability issues be addressed during large-scale synthesis?

Answer:

Key bottlenecks :

- Coupling reaction scalability : Transition from Pd(PPh3)4 to cheaper catalysts (e.g., Pd/C) with microwave-assisted heating to reduce reaction time .

- Solvent choice : Replace dichloromethane (DCM) with ethyl acetate for safer large-scale use .

- Workflow : Use continuous-flow reactors for intermediates prone to degradation (e.g., pyridazine-amine derivatives) .

Case study : A scaled-up synthesis of a related sulfonamide achieved 75% yield via solvent-free mechanochemical grinding .

Advanced: What in silico tools predict metabolic liabilities of the sulfonamide group?

Answer:

- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify sites of oxidative metabolism (e.g., N-dealkylation) .

- Hydrolysis susceptibility : Compute partial charges on the sulfonamide sulfur; higher electronegativity correlates with faster hydrolysis .

- Mitigation : Introduce electron-withdrawing groups (e.g., CF3) on the benzene ring to stabilize the sulfonamide .

Basic: What biological targets are plausible for this compound?

Answer:

Based on structural analogs:

- Kinase inhibitors : Pyridazine-sulfonamides inhibit VEGF receptor-2 (IC50 < 100 nM in some derivatives) .

- Antimicrobial agents : Sulfonamide-pyridazine hybrids show activity against Gram-positive bacteria (MIC ~2–8 µg/mL) .

- Anti-inflammatory targets : Pyrazole moieties modulate COX-2 selectivity in NSAID-like compounds .

Advanced: How do crystallographic data inform salt/cocrystal formation for improved solubility?

Answer:

- Cocrystal screening : Co-crystallize with citric acid or nicotinamide to disrupt sulfonamide π-stacking (improves solubility by 5–10x) .

- Salt formation : Protonate the pyridazine nitrogen (pKa ~3.5) using HCl or tosylate counterions .

Data : A related benzenesulfonamide achieved 12 mg/mL solubility as a citrate salt vs. 1.5 mg/mL as free base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.